molecular formula C15H16F3NO2S B2476229 N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 866008-76-6

N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2476229
CAS No.: 866008-76-6
M. Wt: 331.35
InChI Key: QRQGUVQUPKMGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3NO2S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Celecoxib Derivatives Development : N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide derivatives have been synthesized and characterized for potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, certain derivatives demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, highlighting their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).

Catalysis

  • Transfer Hydrogenation : These compounds have been used in transfer hydrogenation of ketones. Specifically, Cp*Ir(pyridinesulfonamide)Cl precatalysts, incorporating this compound derivatives, demonstrated effectiveness in this process, showing potential for industrial applications (A. Ruff et al., 2016).

Chemical Transformations

  • Generation of Complex Molecules : The compound has been used in generating complex molecules like benzo[e][1,2]thiazine 1,1-dioxides and benzosultams, illustrating its versatility in synthetic organic chemistry. These transformations provide novel methods for creating structurally diverse molecules, which can have various applications in pharmaceuticals and materials science (Q. Xiao et al., 2013); (Y. Xiang et al., 2016).

Development of Antimalarial Agents

  • Antimalarial Drug Research : this compound derivatives have been studied for their potential as antimalarial drugs. Rational synthesis of these derivatives led to new lead compounds for antimalarial drug development, highlighting its significance in addressing global health challenges (N. Boechat et al., 2011).

Inhibition of Carbonic Anhydrase Isozymes

  • Enzyme Inhibition Studies : The compound has been utilized in inhibiting carbonic anhydrase isozymes, indicating its potential in developing treatments for conditions where these enzymes play a crucial role (A. J. Salmon et al., 2007).

Properties

IUPAC Name

N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2S/c1-2-14(10-6-3-7-11-14)19-22(20,21)13-9-5-4-8-12(13)15(16,17)18/h1,4-5,8-9,19H,3,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQGUVQUPKMGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.